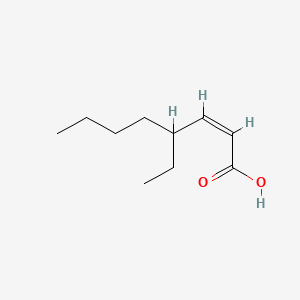

2-Octenoic acid, 4-ethyl-, (2Z)-

Description

Significance of Alkenoic Acids in Natural Systems

Alkenoic acids, a class of unsaturated fatty acids containing at least one carbon-carbon double bond, are fundamental components of cellular structures and metabolic pathways. They are integral to the composition of phospholipids, which form the lipid bilayers of cell membranes, and triglycerides, the primary form of energy storage in animals. Beyond these structural roles, certain alkenoic acids and their derivatives function as signaling molecules, hormones, and inflammatory mediators. For instance, arachidonic acid is a precursor to the eicosanoid family of signaling molecules, which includes prostaglandins, thromboxanes, and leukotrienes.

While specific research on the natural occurrence and biological roles of 2-Octenoic acid, 4-ethyl-, (2Z)- is not extensively documented in publicly available scientific literature, its structure as a branched-chain alkenoic acid suggests potential involvement in lipid metabolism and membrane biology. Branched-chain fatty acids are known to be present in various organisms, where they can influence membrane fluidity and participate in metabolic regulation.

Stereochemical Considerations in Fatty Acid Derivatives, specifically the (2Z)-Configuration

The stereochemistry of the double bond in an alkenoic acid has a profound impact on its three-dimensional structure and, consequently, its biological function. The designation "(2Z)-" refers to the configuration of the double bond located at the second carbon position. The "Z" notation, from the German word zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond are on the same side. This cis configuration introduces a distinct bend in the hydrocarbon chain.

This kinked structure prevents the fatty acid from packing as tightly as its trans counterpart (designated with an "E" for entgegen, meaning opposite), leading to a lower melting point and increased fluidity. In biological membranes, the presence of (Z)-fatty acids within phospholipids disrupts the ordered packing of the lipid bilayer, thereby increasing membrane fluidity, which is essential for various cellular processes, including membrane protein function and cell signaling.

Research Trajectories for Novel Fatty Acid Exploration

The exploration of novel fatty acids, including structurally unique molecules like 2-Octenoic acid, 4-ethyl-, (2Z)-, represents a continuing frontier in chemical biology. Current research trajectories focus on several key areas:

Elucidating Biological Functions: A primary goal is to uncover the specific biological roles of newly identified fatty acids. This involves investigating their incorporation into cellular lipids, their impact on membrane properties, and their potential as signaling molecules or metabolic regulators.

Investigating Biosynthetic Pathways: Understanding how organisms synthesize novel fatty acids is crucial. This involves identifying the enzymes and genetic pathways responsible for their production, which can provide insights into their physiological relevance and potential for biotechnological applications.

Exploring Therapeutic Potential: The unique structures of novel fatty acids may confer specific biological activities that could be harnessed for therapeutic purposes. Research is ongoing to explore the potential of various fatty acid derivatives in areas such as metabolic diseases, inflammation, and cancer.

While detailed research findings specifically for 2-Octenoic acid, 4-ethyl-, (2Z)- are limited, the general principles of fatty acid research provide a framework for its potential exploration. Future studies could focus on its natural sources, its effects on cellular systems, and the development of stereoselective synthetic methods to enable more in-depth biological investigations.

Table of Physicochemical Properties of 2-Octenoic acid, 4-ethyl-, (2Z)-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2Z)-4-Ethyloct-2-enoic acid | epa.govnih.gov |

| CAS Number | 60308-75-0 | epa.gov |

| Molecular Formula | C10H18O2 | epa.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

60308-75-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(Z)-4-ethyloct-2-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-9(4-2)7-8-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)/b8-7- |

InChI Key |

RTSYTZNKRVDRRT-FPLPWBNLSA-N |

Isomeric SMILES |

CCCCC(CC)/C=C\C(=O)O |

Canonical SMILES |

CCCCC(CC)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 2 Octenoic Acid, 4 Ethyl , 2z

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis offers a powerful and sustainable approach to complex molecules by combining the selectivity of biocatalysts with the versatility of traditional organic chemistry. For the synthesis of (2Z)-4-ethyl-2-octenoic acid, enzymatic reactions can be strategically employed to establish the crucial (Z)-double bond and the chiral center. A plausible chemoenzymatic route could involve the enzymatic reduction of a suitable carboxylic acid precursor to an aldehyde, followed by a Z-selective Wittig reaction beilstein-journals.orgresearchgate.net.

Biocatalytic Approaches for Stereoselective Bond Formation

The stereoselective formation of the (Z)-double bond is a key challenge in the synthesis of the target molecule. Biocatalytic reductions of alkynes to Z-alkenes represent a promising strategy. Ene-reductases (EREDs), a class of flavin-dependent enzymes, have shown remarkable efficacy in the selective bioreduction of electron-deficient alkynes to the corresponding (Z)-alkenes nih.govnih.govmpg.deacsgcipr.org. This "Bio-Lindlar" type reduction offers a green alternative to traditional heavy-metal catalysts nih.gov.

A potential biocatalytic approach for the synthesis of (2Z)-4-ethyl-2-octenoic acid could start from 4-ethyl-2-octynoic acid. An engineered ene-reductase could catalyze the stereoselective reduction of the triple bond to the desired (Z)-double bond. The substrate scope of ene-reductases has been shown to include alkynes bearing various electron-withdrawing groups, including esters and nitriles, suggesting that a carboxylic acid or its ester derivative would be a viable substrate nih.gov.

Another biocatalytic strategy involves the use of lipases for the kinetic resolution of a racemic mixture of 4-ethyl-2-octenoic acid. Lipases are known to catalyze the enantioselective esterification or hydrolysis of chiral carboxylic acids and alcohols nih.govnih.gov. By selectively esterifying one enantiomer of a racemic mixture of 4-ethyl-(2Z)-octenoic acid, the other enantiomer can be obtained in high enantiomeric purity.

Enzyme Characterization for Targeted Conversions

The successful implementation of biocatalytic routes heavily relies on the identification and characterization of suitable enzymes. For the synthesis of unsaturated fatty acids, desaturase enzymes play a crucial role in introducing cis (Z) double bonds into saturated fatty acid chains in a regioselective manner nih.govresearchgate.net. These enzymes are found in various organisms and are responsible for the natural biosynthesis of unsaturated fatty acids nih.govresearchgate.net. While directly applying a desaturase to a custom substrate like 4-ethyloctanoic acid might be challenging without significant enzyme engineering, understanding their mechanism provides valuable insights for developing novel biocatalytic systems.

For the ene-reductase-mediated reduction of an alkynoic acid precursor, enzyme screening and characterization are paramount. Key parameters to investigate include substrate specificity, stereoselectivity (Z/E ratio), and catalytic efficiency. Modern enzyme engineering techniques, such as directed evolution, can be employed to tailor the properties of a known ene-reductase to achieve high performance for the specific synthesis of (2Z)-4-ethyl-2-octenoic acid.

The characterization of lipases for kinetic resolution would involve assessing their enantioselectivity (E-value) for the esterification of the racemic acid. Factors such as the choice of acyl donor, solvent, and temperature can significantly influence the efficiency of the resolution nih.govnih.gov.

Total Organic Synthesis Strategies

Total organic synthesis provides a robust and versatile platform for the construction of (2Z)-4-ethyl-2-octenoic acid, offering precise control over stereochemistry through a variety of established and modern synthetic methodologies.

Olefination Reactions and (Z)-Stereoselectivity

The creation of the (Z)-double bond is a pivotal step in the total synthesis of the target molecule. Several olefination reactions are renowned for their ability to deliver Z-alkenes with high stereoselectivity.

The Wittig reaction is a classic and widely used method for alkene synthesis. The reaction of an aldehyde with a phosphorus ylide can be tuned to favor the formation of the (Z)-alkene, particularly when using non-stabilized ylides under salt-free conditions wikipedia.orgorganic-chemistry.orglibretexts.org. For the synthesis of (2Z)-4-ethyl-2-octenoic acid, the key disconnection would involve the reaction of 2-ethylhexanal with a carboxymethyl-functionalized phosphonium ylide. The stereochemical outcome of the Wittig reaction is influenced by factors such as the nature of the ylide, the solvent, and the presence of additives wikipedia.orgorganic-chemistry.orglibretexts.org.

| Ylide Type | Typical Conditions | Predominant Isomer |

|---|---|---|

| Non-stabilized | Salt-free (e.g., NaHMDS, KHMDS) | (Z)-alkene |

| Semi-stabilized | Variable | Mixture of (E) and (Z) |

| Stabilized | Standard conditions | (E)-alkene |

The Julia-Kocienski olefination is another powerful tool for stereoselective alkene synthesis, often favoring the formation of (E)-alkenes. However, modifications to the reaction conditions and the nature of the sulfone reagent can lead to high Z-selectivity researchgate.netchemrxiv.orgkyoto-u.ac.jporganic-chemistry.orgmdpi.com. Recent studies have shown that using N-sulfonylimines as electrophilic partners instead of aldehydes can lead to excellent Z-selectivity in the Julia-Kocienski olefination chemrxiv.org. This strategy could be adapted for the synthesis of the target molecule.

| Reaction Variant | Key Reagents | Typical Selectivity |

|---|---|---|

| Classic Julia-Lythgoe | Phenyl sulfones, Na(Hg) | (E)-selective |

| Modified Julia (Julia-Kocienski) | Heteroaryl sulfones (e.g., BT, PT) | Generally (E)-selective |

| Z-Selective Julia-Kocienski | N-sulfonylimines | Highly (Z)-selective |

Regioselective Functionalization Approaches

Regioselective functionalization of a precursor molecule can also be a viable strategy. For instance, starting from a β,γ-unsaturated carboxylic acid, a regioselective isomerization of the double bond to the α,β-position under basic conditions could be explored libretexts.org. However, controlling the geometry of the newly formed double bond can be challenging.

A more controlled approach would involve the regioselective functionalization of a suitable precursor. For example, the γ-alkylation of the dianion of an α,β-unsaturated acid could be a potential route, although controlling the regioselectivity can be difficult acs.org.

Asymmetric Synthetic Pathways

Introducing the chiral center at the C4 position with a defined stereochemistry is a crucial aspect of the synthesis. Several asymmetric strategies can be envisioned.

One approach involves the use of a chiral auxiliary attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction organic-chemistry.orgnih.gov. For example, a chiral auxiliary could be appended to an α,β-unsaturated ester, and a subsequent conjugate addition of an ethyl group (e.g., using a cuprate reagent) would be directed by the auxiliary to form the desired stereocenter at the C4 position. The auxiliary would then be removed to yield the enantiomerically enriched product.

Catalytic asymmetric synthesis represents a more atom-economical approach. A catalytic asymmetric conjugate reduction of a suitable α,β,γ,δ-unsaturated ester precursor could establish the chiral center at C4 acs.org. Alternatively, a catalytic asymmetric synthesis of a γ-unsaturated β-amino acid derivative could be adapted, where the amino group is later replaced by a hydrogen atom nih.gov.

Development of Novel Synthetic Precursors

The synthesis of 2-Octenoic acid, 4-ethyl-, (2Z)- hinges on the availability of suitable precursors that can be elaborated into the target molecule with high stereocontrol. Research into novel synthetic precursors aims to provide more efficient and versatile routes to this compound. A key precursor for many synthetic approaches is 2-ethylhexanal. This aldehyde can be subjected to various olefination reactions to introduce the two-carbon acid moiety with the desired (Z)-geometry.

Recent advancements in synthetic methodology have focused on precursors that facilitate Z-selective transformations. One promising area of development is the use of specialized olefination reagents that inherently favor the formation of the (Z)-isomer. For instance, modified Horner-Wadsworth-Emmons reagents and specific Julia-Kocienski olefination protocols can be employed with 2-ethylhexanal to achieve high Z-selectivity. researchgate.netacs.org

Another innovative approach involves the use of alkyne precursors. For example, 4-ethyl-2-octynoic acid or its corresponding ester could serve as a precursor. The stereoselective partial reduction of the triple bond to a (Z)-double bond can be achieved using specific catalysts, such as Lindlar's catalyst or other poisoned palladium catalysts. This method offers a high degree of stereochemical control.

Furthermore, photocatalytic methods have emerged that utilize readily available alcohols as precursors. nih.govresearchgate.net In a potential application to the target compound, a primary alcohol could be converted into a radical species and subsequently coupled with an appropriate two-carbon building block to form the desired (Z)-alkene skeleton.

Below is a table summarizing potential novel precursors and the synthetic strategies for their conversion to 2-Octenoic acid, 4-ethyl-, (2Z)-.

| Precursor | Synthetic Strategy | Key Features |

| 2-Ethylhexanal | Z-Selective Olefination (e.g., Modified Horner-Wadsworth-Emmons, Julia-Kocienski) | Direct construction of the carbon skeleton with high potential for Z-selectivity. researchgate.netacs.org |

| 4-Ethyl-2-octynoic acid | Stereoselective Alkyne Reduction | High stereochemical control in the formation of the (Z)-double bond. |

| Aliphatic Alcohols | Photocatalytic Deoxygenative Olefination | Utilizes readily available starting materials under mild reaction conditions. nih.govresearchgate.net |

Green Chemistry Principles in Synthesis of 2-Octenoic acid, 4-ethyl-, (2Z)-

The integration of green chemistry principles into the synthesis of fine chemicals is of paramount importance for environmental sustainability. The synthesis of 2-Octenoic acid, 4-ethyl-, (2Z)- can be made more environmentally benign by adopting greener synthetic routes that emphasize atom economy, the use of renewable resources, and the reduction of hazardous waste.

One key principle of green chemistry is the use of catalytic reactions over stoichiometric ones. For the synthesis of α,β-unsaturated carboxylic acids, palladium-catalyzed C-H activation has been explored as a direct method for dehydrogenation, which can be more atom-economical than traditional olefination reactions that generate stoichiometric byproducts. researchgate.net

The use of greener solvents and reaction conditions is another critical aspect. Mechanochemical-assisted synthesis, which involves grinding reactants together in the absence of a solvent or with minimal solvent, represents a significant advancement in green chemistry. rsc.org A mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids has been reported as a sustainable method. While not a direct synthesis, the principles could be adapted to related transformations.

Furthermore, the Knoevenagel condensation, a classic method for forming carbon-carbon double bonds, can be made greener by using solid acid or base catalysts, such as zeolites. researchgate.net These catalysts are often reusable and can replace corrosive and hazardous homogeneous catalysts. For the synthesis of our target molecule, a Knoevenagel-type condensation of 2-ethylhexanal with a suitable active methylene compound, followed by hydrolysis and decarboxylation, could be envisioned using a solid catalyst.

The use of carbon dioxide (CO2) as a renewable C1 feedstock is a highly attractive green chemistry approach. A copper-catalyzed one-pot carboxylation of alkynes with CO2 has been developed for the synthesis of α,β-unsaturated carboxylic acids. chemistryviews.org This method avoids the use of more toxic and less atom-economical carboxylating agents.

The following table outlines several green chemistry approaches that could be applied to the synthesis of 2-Octenoic acid, 4-ethyl-, (2Z)-.

| Green Chemistry Approach | Description | Potential Application |

| Catalytic C-H Activation | Direct dehydrogenation of a saturated carboxylic acid precursor, minimizing waste. researchgate.net | Conversion of 4-ethyloctanoic acid to the target compound. |

| Mechanochemistry | Solvent-free or low-solvent reactions, reducing volatile organic compound emissions. rsc.org | Potential for various steps in the synthesis, such as olefination. |

| Solid Acid/Base Catalysis | Use of reusable and less hazardous catalysts like zeolites. researchgate.net | Greener Knoevenagel condensation route from 2-ethylhexanal. |

| Use of CO2 as a Feedstock | Incorporating renewable carbon into the molecule, high atom economy. chemistryviews.org | Carboxylation of a suitable alkyne precursor. |

| Photocatalysis | Use of light to drive reactions, often under mild conditions. nih.govresearchgate.net | Synthesis from alcohol precursors. |

Biosynthesis and Metabolic Pathways of 2 Octenoic Acid, 4 Ethyl , 2z

Enzymatic Pathways in Prokaryotic and Eukaryotic Organisms

The synthesis of a structurally unique fatty acid such as 2-Octenoic acid, 4-ethyl-, (2Z)- is predicated on the fundamental machinery of fatty acid biosynthesis, which is then modified by specialized enzymes to introduce ethyl branching and unsaturation.

Fatty Acid Synthase Complex Mechanisms

The backbone of 2-Octenoic acid, 4-ethyl-, (2Z)- is assembled by the fatty acid synthase (FAS) complex. In most organisms, FAS catalyzes the synthesis of straight-chain saturated fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. wikipedia.orgmhmedical.com However, the formation of a branched-chain fatty acid requires the incorporation of alternative precursor molecules.

The biosynthesis of ethyl-branched fatty acids is thought to occur through the promiscuous activity of the FAS complex. nih.gov Instead of using only malonyl-CoA for chain elongation, the synthase can incorporate ethylmalonyl-CoA. This key substrate is likely formed from the carboxylation of butyryl-CoA. The incorporation of ethylmalonyl-CoA at the appropriate step in the elongation cycle would result in an ethyl group at an even-numbered carbon position, such as the C4 position seen in 4-ethyl-2-octenoic acid.

In mammals, the formation of ethyl-branched fatty acids is generally rare. This is attributed to the activity of the enzyme ECHDC1, which degrades ethylmalonyl-CoA, thereby preventing its incorporation into growing fatty acid chains. nih.gov The presence or absence of such a "metabolite repair" enzyme in an organism would be a critical determinant in its ability to synthesize ethyl-branched fatty acids.

Desaturase and Elongase Activities

Once a saturated 4-ethyl-octanoic acid precursor is formed by the FAS complex, two key modifications are necessary: the introduction of a double bond and ensuring the correct chain length.

Desaturase Activity : Desaturase enzymes are responsible for introducing double bonds into fatty acyl chains. nih.govfrontiersin.org To form 2-Octenoic acid, a Δ²-desaturase would be required to introduce a double bond between the second and third carbons of the 4-ethyl-octanoyl-CoA substrate. The (2Z)- configuration, also known as the cis configuration, is a common outcome of fatty acid desaturase activity. ontosight.ai These enzymes are typically membrane-bound and utilize molecular oxygen and reducing equivalents (like NADH or NADPH) to function. nih.gov

Elongase Activity : Elongase enzymes are responsible for extending the carbon chain of fatty acids. gsartor.orgoup.com While the primary precursor for this specific C8 acid is likely assembled directly by FAS, elongases could theoretically be involved in modifying shorter ethyl-branched precursors. The synthesis of very-long-chain fatty acids involves a four-step cycle similar to that of FAS, occurring at the endoplasmic reticulum. nih.gov

Substrate Specificity and Enzyme Kinetics in Biosynthetic Processes

The efficiency of the biosynthetic pathway for 2-Octenoic acid, 4-ethyl-, (2Z)- is highly dependent on the substrate specificity and kinetic properties of the involved enzymes.

The key determining factor for the formation of the ethyl branch is the ability of the β-ketoacyl-ACP synthase (KS) domain of the FAS complex to accept a primer other than acetyl-CoA or to incorporate ethylmalonyl-CoA during elongation. While FAS is known to be promiscuous, its activity with non-standard substrates is often lower than with its primary substrates. nih.govnih.gov For instance, studies have shown that the fatty acid synthase has a low activity towards ethylmalonyl-CoA, which contributes to the rarity of ethyl-branched fatty acids in some organisms. nih.gov

The subsequent desaturation step would also be governed by the substrate specificity of the desaturase enzyme. It must be capable of recognizing and acting upon a 4-ethyl-octanoyl-CoA molecule. The kinetic parameters (K_m and k_cat) of these enzymes for their respective substrates would ultimately dictate the rate of production of the final compound.

Below is a table summarizing the proposed key enzymes and their substrates in the biosynthesis of 2-Octenoic acid, 4-ethyl-, (2Z)-.

| Enzyme/Complex | Substrate(s) | Product | Role in Pathway |

| Acetyl-CoA Carboxylase | Butyryl-CoA, ATP, HCO₃⁻ | Ethylmalonyl-CoA | Generates the ethyl-branching unit. |

| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, Ethylmalonyl-CoA, NADPH | 4-Ethyl-octanoyl-ACP | Assembles the saturated, branched backbone. |

| Acyl-CoA Thioesterase | 4-Ethyl-octanoyl-ACP | 4-Ethyl-octanoic acid | Releases the fatty acid from the FAS complex. |

| Acyl-CoA Synthetase | 4-Ethyl-octanoic acid, ATP, Coenzyme A | 4-Ethyl-octanoyl-CoA | Activates the fatty acid for desaturation. |

| Δ²-Desaturase | 4-Ethyl-octanoyl-CoA, O₂, NADPH | (2Z)-4-Ethyl-2-octenoyl-CoA | Introduces the cis double bond at the C2 position. |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.govmdpi.com By supplying an organism with a substrate labeled with a stable isotope (e.g., ¹³C or ²H), researchers can track the incorporation of the label into the final product using mass spectrometry or NMR. nih.gov

To definitively confirm the proposed pathway for 2-Octenoic acid, 4-ethyl-, (2Z)-, a series of labeling experiments could be conducted. For example, feeding an organism with ¹³C-labeled butyrate (B1204436) would be expected to result in the incorporation of the label into the ethyl group and the adjacent carbons of the fatty acid chain. Similarly, using labeled acetate (B1210297) would show its incorporation into the rest of the carbon backbone. This methodology allows for the unambiguous identification of the building blocks of the molecule. nih.gov

A hypothetical isotopic labeling experiment is outlined below.

| Labeled Precursor | Expected Labeling Pattern in 2-Octenoic Acid, 4-Ethyl-, (2Z)- | Information Gained |

| [U-¹³C₄]Butyrate | Labeling primarily on the ethyl group and carbons C3 and C4. | Confirms butyrate as the precursor for the ethyl branch. |

| [1-¹³C]Acetate | Labeling on odd-numbered carbons (C1, C3, C5, C7). | Confirms acetyl-CoA as the primer and a source of elongation units. |

| [2-¹³C]Acetate | Labeling on even-numbered carbons (C2, C4, C6, C8 and the ethyl group). | Confirms acetyl-CoA as a source for chain elongation. |

Transcriptomic and Proteomic Analysis of Biosynthetic Genes

Modern systems biology approaches, such as transcriptomics and proteomics, are invaluable for identifying the genes and enzymes involved in a specific metabolic pathway. nih.govnih.gov

Transcriptomic Analysis : By comparing the gene expression profiles (using techniques like RNA-Seq) of an organism under conditions where 2-Octenoic acid, 4-ethyl-, (2Z)- is produced versus conditions where it is not, researchers can identify upregulated genes. nih.gov These differentially expressed genes are strong candidates for encoding the biosynthetic enzymes. For instance, one would look for genes encoding fatty acid synthase components, specific desaturases, and enzymes involved in butyrate metabolism. nih.gov

Proteomic Analysis : Proteomics involves the large-scale study of proteins. missouri.edu By analyzing the protein content of cells actively producing the target compound, one can identify the enzymes that are present at higher levels. This approach can directly confirm the presence of the proposed enzymes, such as a specific Δ²-desaturase or the enzymes required to produce ethylmalonyl-CoA. nih.gov

The following table lists potential candidate genes that could be identified through such analyses as being involved in the biosynthesis of 2-Octenoic acid, 4-ethyl-, (2Z)-.

| Gene Class | Potential Function | Rationale |

| FAS Subunits | Fatty Acid Synthesis | Core machinery for building the carbon backbone. taylorandfrancis.com |

| ECHDC1 Homolog | Ethylmalonyl-CoA Decarboxylase | Its absence or downregulation would be critical for ethyl-branch formation. nih.gov |

| Acyl-CoA Carboxylase | Carboxylation of Butyryl-CoA | Essential for producing the ethylmalonyl-CoA precursor. |

| Fatty Acid Desaturase | Δ²-Desaturation | Introduction of the C2 double bond. oup.com |

| Transcription Factors | Regulation of Gene Expression | Control the expression of the entire biosynthetic pathway. nih.gov |

Biological Roles and Mechanisms in Non Human Organisms

Ecological Chemistry and Inter-Species Interactions

While direct evidence for the role of (2Z)-4-ethyloct-2-enoic acid as a semiochemical or defensive compound is not extensively documented, the functions of structurally similar molecules suggest a potential for such activities.

Currently, there is a lack of specific research identifying (2Z)-4-ethyloct-2-enoic acid as a semiochemical in insect communication. However, related compounds are known to play such roles. For instance, ethyl (E,Z)-2,4-decadienoate, a structurally similar unsaturated ester, is a well-known kairomonal attractant for the codling moth, Cydia pomonella. This suggests that fatty acid derivatives with specific stereochemistry, like (2Z)-4-ethyloct-2-enoic acid, have the potential to act as signaling molecules for insects, although this has yet to be empirically demonstrated for this specific compound.

The role of (2Z)-4-ethyloct-2-enoic acid as a defensive compound in plants or microorganisms has not been specifically elucidated. However, fatty acids and their derivatives are common components of plant and microbial defense systems. They can act as antimicrobial agents or as precursors to signaling molecules that trigger defense responses. The investigation into the potential defensive properties of (2Z)-4-ethyloct-2-enoic acid remains an area for future research.

Molecular Mechanisms of Action in Non-Mammalian Systems

Research on analogous compounds, particularly trans-2-octenoic acid, in the model organism Galleria mellonella (the greater wax moth) provides a framework for understanding the potential molecular mechanisms of (2Z)-4-ethyloct-2-enoic acid.

Studies on trans-2-octenoic acid have demonstrated significant effects on the cellular and humoral elements of the immune system in Galleria mellonella larvae. nih.gov Topical application of this related compound has been shown to induce immunotoxic effects, leading to apoptosis and necrosis of immune cells. nih.gov This suggests that (2Z)-4-ethyloct-2-enoic acid could potentially interact with and disrupt cellular signaling pathways that regulate cell survival and death in insects. The immunotoxic effects point towards an impact on both cellular and humoral components of the insect's immunological response. nih.gov

The immune system of Galleria mellonella is a valuable model for innate immunity. Research has shown that trans-2-octenoic acid can modulate the immune response in these insects. chemspider.com Treatment with this compound leads to changes in the profile of free fatty acids in the insect's cuticle and causes the death of immunocompetent cells known as hemocytes. chemspider.com Specifically, topical application on larvae resulted in a significant increase in certain cuticular free fatty acids. chemspider.com This disruption of the physical and cellular barriers of the immune system highlights a potential mechanism by which (2Z)-4-ethyloct-2-enoic acid could modulate immune responses in insects. The innate immune response of G. mellonella involves both cellular (hemocytes) and humoral (antimicrobial peptides, enzymes) components that work in concert.

While direct studies on (2Z)-4-ethyloct-2-enoic acid are scarce, research on other unsaturated fatty acids provides clues about its potential antimicrobial mechanisms. For instance, cis-2-decenoic acid has been shown to interact with bacterial cell membranes, leading to increased permeability. This disruption of the cell membrane can potentiate the effects of other antimicrobial agents. It is plausible that (2Z)-4-ethyloct-2-enoic acid could exert a similar effect, interacting with the lipid bilayer of microbial cell membranes and disrupting their integrity or interfering with essential metabolic processes that rely on membrane potential.

Biotransformation and Degradation in Biological Systems (Non-Human)

The initial step in the metabolism of (2Z)-4-ethyl-2-octenoic acid is its activation to the corresponding acyl-CoA thioester, (2Z)-4-ethyl-2-octenoyl-CoA. This activation is a prerequisite for its entry into the β-oxidation spiral.

The β-oxidation of standard saturated fatty acids proceeds through a sequence of four core reactions: dehydrogenation, hydration, oxidation, and thiolysis. jackwestin.com However, the cis-double bond between C2 and C3 in (2Z)-4-ethyl-2-octenoyl-CoA prevents the direct action of the first enzyme of β-oxidation, acyl-CoA dehydrogenase. Instead, an auxiliary enzyme, Δ³-Δ²-enoyl-CoA isomerase , is expected to catalyze the isomerization of the cis-Δ² double bond to a trans-Δ² double bond, yielding (2E)-4-ethyl-2-octenoyl-CoA. This trans-isomer can then enter the β-oxidation pathway.

The ethyl group at the C4 position introduces a branch in the fatty acid chain. Standard β-oxidation enzymes are typically specific for straight-chain fatty acids. The metabolism of branched-chain fatty acids often involves α-oxidation or a specialized set of enzymes to handle the branch point. In the case of 4-ethyl-substituted fatty acids, the β-oxidation would proceed until the ethyl-branched carbon is at the β-position. At this stage, the presence of the ethyl group would likely halt further degradation by the standard β-oxidation machinery. The resulting metabolite would be a branched-chain acyl-CoA that would require further enzymatic modification.

While specific reductases for (2Z)-4-ethyl-2-octenoic acid have not been characterized, enzymatic reduction of C=C double bonds is a known biological process. rsc.orgnih.gov It is conceivable that under certain metabolic conditions, the double bond of (2Z)-4-ethyl-2-octenoic acid could be reduced by an enoate reductase, leading to the formation of 4-ethyloctanoic acid. This saturated branched-chain fatty acid would then be a substrate for the pathways involved in branched-chain fatty acid oxidation.

Table 1: Postulated Enzymes in the Oxidation of (2Z)-4-ethyl-2-octenoic acid

| Enzyme | Substrate | Product | Pathway Step |

| Acyl-CoA Synthetase | (2Z)-4-ethyl-2-octenoic acid | (2Z)-4-ethyl-2-octenoyl-CoA | Activation |

| Δ³-Δ²-Enoyl-CoA Isomerase | (2Z)-4-ethyl-2-octenoyl-CoA | (2E)-4-ethyl-2-octenoyl-CoA | Isomerization |

| Acyl-CoA Dehydrogenase | (2E)-4-ethyl-2-octenoyl-CoA | 4-ethyl-2,3-dehydroacyl-CoA | β-Oxidation (first cycle) |

In instances where fatty acids are not completely oxidized for energy, they can be conjugated with amino acids for excretion or to serve as signaling molecules. This is a common detoxification pathway for a variety of carboxylic acids. The most common amino acids used for conjugation are glycine (B1666218) and taurine (B1682933). nih.gov

In mammals, the conjugation of bile acids with taurine and glycine is a well-characterized process that occurs in the liver. mdpi.com A novel peroxisomal enzyme, acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1), has been identified in mice that efficiently conjugates very long-chain and long-chain fatty acids with taurine. nih.gov This suggests that if (2Z)-4-ethyl-2-octenoic acid or its metabolites accumulate, they could be substrates for such conjugation reactions.

The choice between glycine and taurine for conjugation can vary between species. For example, cats almost exclusively use taurine for bile acid conjugation. researchgate.net In contrast, rabbits primarily use glycine. nih.gov The specific conjugation fate of (2Z)-4-ethyl-2-octenoic acid in different non-human organisms would likely depend on the substrate specificity of the acyltransferases present in that species and the intracellular availability of taurine and glycine.

Table 2: Potential Conjugation Reactions of (2Z)-4-ethyl-2-octenoic acid Metabolites

| Enzyme Family | Substrate | Co-substrate | Potential Product | Organismal Context |

| Acyl-CoA:amino acid N-acyltransferase | (2Z)-4-ethyl-2-octenoyl-CoA or its metabolites | Taurine | N-((2Z)-4-ethyl-2-octenoyl)-taurine | Documented for other fatty acids in mice. nih.gov |

| Acyl-CoA:amino acid N-acyltransferase | (2Z)-4-ethyl-2-octenoyl-CoA or its metabolites | Glycine | N-((2Z)-4-ethyl-2-octenoyl)-glycine | Common conjugation pathway in various mammals. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating (2Z)-4-ethyl-2-octenoic acid from a mixture of other fatty acids and compounds. The choice between gas and liquid chromatography depends on the sample's complexity, the required sensitivity, and whether analysis of the intact acid or a derivative is preferred.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and well-established technique for fatty acid analysis. sciex.comsciex.com To improve volatility for GC analysis, the carboxylic acid group of (2Z)-4-ethyl-2-octenoic acid is typically derivatized to a less polar ester, most commonly a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. nih.govlipidmaps.org

The key to isomer differentiation lies in the chromatographic separation. High-polarity capillary columns, such as those with cyanopropyl stationary phases (e.g., CP-Sil 88), are superior in resolving geometric (Z/E) isomers. rsc.org Although the electron ionization (EI) mass spectra of the (2Z)- and (2E)- isomers are often very similar, their retention times will differ, allowing for their distinction. rsc.org The (2Z)-isomer typically elutes slightly earlier than the corresponding (2E)-isomer on most polar columns.

Table 1: Representative GC-MS Parameters for Isomer Analysis

| Parameter | Typical Value / Description |

|---|---|

| GC Column | CP-Sil 88, 100 m x 0.25 mm, 0.20 µm film thickness |

Liquid chromatography-mass spectrometry (LC-MS) offers the advantage of analyzing fatty acids in their native form without the need for derivatization, although derivatization can be used to enhance ionization and chromatographic retention. sciex.comspringernature.com This technique is particularly well-suited for trace analysis in complex biological samples due to its high sensitivity and selectivity. creative-proteomics.comnih.gov

Reversed-phase chromatography, often using a C18 column, is the most common separation mode. nih.govspringernature.com For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently employed. springernature.comnih.gov This targeted approach provides exceptional sensitivity, with detection limits potentially reaching sub-nanogram per milliliter levels, and minimizes interference from the sample matrix. creative-proteomics.comnih.gov

Table 2: Illustrative LC-MS/MS Parameters for Trace Quantification

| Parameter | Typical Value / Description |

|---|---|

| LC Column | C18 Core-Shell (e.g., 2.1 x 100 mm, 1.7 µm) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like (2Z)-4-ethyl-2-octenoic acid. weebly.comresearchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure, including stereochemistry, can be determined.

¹H NMR: Provides information on the number and connectivity of protons. The key to confirming the (Z)-configuration of the double bond is the coupling constant (³J) between the vinyl protons at C2 and C3. For a Z (cis) geometry, this value is typically in the range of 10-12 Hz.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings, HMBC (Heteronuclear Multiple Bond Correlation) shows long-range carbon-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for confirming the cis geometry of the double bond by showing the spatial proximity of the vinyl protons. researchgate.netbbhegdecollege.com

Table 3: Predicted ¹H NMR Chemical Shifts for (2Z)-4-ethyl-2-octenoic acid

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~5.8 | Doublet |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). hilarispublisher.comnih.gov This accuracy allows for the confident determination of the elemental formula of a compound. For (2Z)-4-ethyl-2-octenoic acid, HRMS can distinguish its formula, C₁₀H₁₈O₂, from other potential compounds with the same nominal mass but different elemental compositions. brentford.hounslow.sch.uk The mass accuracy is typically reported in parts per million (ppm) and is routinely better than 5 ppm, and often below 1 ppm with internal calibration. hilarispublisher.comnih.gov

Table 4: Accurate Mass Determination of (2Z)-4-ethyl-2-octenoic acid

| Parameter | Value |

|---|---|

| Elemental Formula | C₁₀H₁₈O₂ |

Chiral Analysis Methods for Enantiomeric Excess Determination

The carbon atom at position 4 in (2Z)-4-ethyl-2-octenoic acid is a stereocenter, meaning the molecule exists as a pair of enantiomers: (4R)- and (4S)-. Distinguishing and quantifying these enantiomers is critical in many biological contexts. This is achieved through chiral analysis, most commonly using chiral chromatography. nih.gov

The racemic mixture can be separated by either chiral Gas Chromatography (GC) or chiral Liquid Chromatography (LC). researchgate.net This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different retention times. The relative area of the two peaks allows for the calculation of the enantiomeric excess (e.e.), which defines the purity of one enantiomer over the other. For GC analysis, the acid is typically first derivatized to an ester.

Table 5: Representative Chiral Separation Data

| Enantiomer | Hypothetical Retention Time (min) on a Chiral Column |

|---|---|

| (4S)-(2Z)-4-ethyl-2-octenoic acid | 15.2 |

Structure Activity Relationship Sar Studies for Defined Biological Functions Non Human

Impact of Alkene Stereochemistry on Biological Activity

The stereochemistry of the double bond in unsaturated fatty acids is a known determinant of their biological function. The α,β-unsaturated carbonyl moiety in 2-enoic acids, such as (2Z)-4-ethyl-2-octenoic acid , is an electrophilic center that can react with nucleophilic amino acid residues in proteins, thereby modulating their function. nih.gov The geometry of the double bond, whether cis (Z) or trans (E), influences the shape of the molecule and its ability to fit into enzyme active sites or receptor binding pockets.

Table 1: Comparison of (2Z)- and (2E)-4-ethyl-2-octenoic acid Properties

| Property | (2Z)-4-ethyl-2-octenoic acid | (E)-4-ethyl-2-octenoic acid |

| Structure |  |  |

| IUPAC Name | (2Z)-4-ethyloct-2-enoic acid | (2E)-4-ethyloct-2-enoic acid |

| CAS Number | 60308-75-0 | 60308-76-1 |

Role of Alkyl Chain Length and Branching on Efficacy

The length and branching of the alkyl chain are critical determinants of the biological efficacy of fatty acids. In a study on branched-chain fatty acids (BCFAs) with anticancer activity, it was found that the size of the branching group significantly influenced their potency. Specifically, increasing the size of the alkyl branch from a methyl to a butyl group led to a decrease in anticancer activity. nih.gov This suggests that steric hindrance from larger branching groups can interfere with the interaction of the fatty acid with its molecular target.

Table 2: Effect of Branching on Fatty Acid Activity (General Findings)

| Structural Modification | Impact on Anticancer Activity | Reference |

| Larger alkyl branching group | Decreased activity | nih.gov |

| Introduction of unsaturation | Increased activity | nih.gov |

Influence of Carboxylic Acid Functionality on Receptor Binding

The carboxylic acid group is a key functional moiety in fatty acids, playing a crucial role in their interaction with receptors and enzymes. This polar head group is typically ionized at physiological pH, allowing it to form ionic bonds and hydrogen bonds with complementary residues in a protein's binding site. This interaction is often essential for the biological activity of the fatty acid.

For example, the binding of fatty acids to certain receptors, such as some G-protein coupled receptors (GPCRs), is highly dependent on the presence of the carboxylate group. Modification or esterification of this group often leads to a significant reduction or complete loss of binding affinity and subsequent signaling. This underscores the importance of the carboxylic acid functionality for the specific recognition and activation of these receptors by fatty acids.

Derivatization Strategies for Targeted Biological Applications (e.g., Methyl Esters)

Derivatization of the carboxylic acid group is a common strategy to modify the physicochemical properties and biological activity of fatty acids for targeted applications. Esterification, particularly to form methyl or ethyl esters, is a frequently employed technique.

One of the primary goals of creating fatty acid esters is to produce prodrugs. By masking the polar carboxylic acid group, the lipophilicity of the molecule is increased, which can enhance its ability to cross cell membranes and be absorbed. Once inside the target tissue or cell, endogenous esterases can hydrolyze the ester bond, releasing the active carboxylic acid. This strategy has been successfully used to improve the oral bioavailability and pharmacokinetic profile of various drugs. researchgate.netnih.gov

Furthermore, derivatization can be used for targeted delivery. For instance, fatty acids can be attached to peptides or other molecules to promote their binding to albumin in the bloodstream. This can extend the half-life of the therapeutic agent by protecting it from rapid clearance. researchgate.netnih.gov While specific derivatization strategies for (2Z)-4-ethyl-2-octenoic acid for targeted applications are not documented in the available literature, the general principles of fatty acid derivatization suggest that its methyl or ethyl ester could be synthesized to modulate its biological activity and delivery.

Table 3: Common Derivatization Strategies for Fatty Acids

| Derivative | Purpose | Potential Outcome |

| Methyl Ester | Prodrug formation, increased lipophilicity | Enhanced absorption and cellular uptake |

| Ethyl Ester | Prodrug formation, altered pharmacokinetic profile | Modified distribution and metabolism |

| Peptide Conjugate | Targeted delivery, increased half-life | Enhanced binding to plasma proteins like albumin |

Computational and Theoretical Chemistry

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2Z)-4-ethyl-2-octenoic acid, this could be instrumental in understanding its potential biological activity. For instance, fatty acids are known to interact with various receptors and enzymes. Molecular docking could be employed to predict the binding affinity and mode of interaction of (2Z)-4-ethyl-2-octenoic acid with targets such as fatty acid binding proteins (FABPs) or enzymes involved in lipid metabolism.

A hypothetical docking study would involve preparing the 3D structure of (2Z)-4-ethyl-2-octenoic acid and a target protein. The docking software would then explore various possible binding poses of the ligand within the receptor's active site, scoring them based on factors like intermolecular forces, shape complementarity, and desolvation penalties. The results could highlight key amino acid residues involved in the interaction and provide a basis for designing more potent or selective analogs.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

For (2Z)-4-ethyl-2-octenoic acid, these calculations could reveal the reactivity of different parts of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for example, are crucial in predicting its susceptibility to nucleophilic or electrophilic attack. The distribution of electron density and the molecular electrostatic potential map would visualize the electron-rich and electron-poor regions, offering clues about its non-covalent interactions.

Table 1: Hypothetical Quantum Chemical Properties of (2Z)-4-ethyl-2-octenoic acid

| Property | Hypothetical Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G* |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G* |

Note: These values are hypothetical and for illustrative purposes only, as specific published calculations for this molecule are not available.

Conformational Analysis and Energy Minimization

The flexibility of the alkyl chain and the ethyl branch in (2Z)-4-ethyl-2-octenoic acid means it can adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

Prediction of Spectroscopic Properties from First Principles

Computational methods can also predict spectroscopic properties, which can be invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of (2Z)-4-ethyl-2-octenoic acid. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated and compared with experimental data for structural verification.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using quantum chemistry. These frequencies correspond to the absorption peaks in an IR spectrum. This can help in assigning the vibrational modes of the functional groups, such as the C=O stretch of the carboxylic acid and the C=C stretch of the alkene.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

Table 2: List of Compounds

| Compound Name |

|---|

| (2Z)-4-ethyl-2-octenoic acid |

Environmental Fate and Biogeochemical Cycling

Microbial Degradation in Soil and Aquatic Environments

Microbial activity is a primary driver in the breakdown of organic compounds in both terrestrial and aquatic ecosystems. Short-chain fatty acids and branched-chain fatty acids are known to be utilized by various microbial communities. nih.govfrontiersin.orgnih.gov

Detailed Research Findings:

Aerobic Degradation: In aerobic soil and water, the microbial degradation of unsaturated fatty acids like (2Z)-4-ethyl-2-octenoic acid is expected to proceed via β-oxidation. Microorganisms, particularly bacteria of the genus Rhodococcus, are known to degrade hydrocarbons and related compounds. nih.gov The initial steps would likely involve the saturation of the double bond, followed by the sequential removal of two-carbon units. The presence of an ethyl group at the fourth position may present a steric hindrance, potentially slowing the degradation rate compared to its straight-chain counterparts. Studies on the biodegradation of similar branched-chain fatty acids have shown that the branching can influence the metabolic pathway and the efficiency of degradation. nih.gov

Anaerobic Degradation: Under anaerobic conditions, such as in saturated soils, sediments, and anoxic water zones, the degradation process is slower and follows different metabolic routes. Fermentative bacteria can break down the molecule into smaller organic acids, which are then utilized by other microbial groups. youtube.com The double bond in the molecule can act as an electron acceptor in certain anaerobic respiration processes.

Key Microbial Players: While specific studies on (2Z)-4-ethyl-2-octenoic acid are limited, research on analogous compounds suggests that a diverse range of bacteria and fungi are capable of its degradation. Genera such as Pseudomonas and Cupriavidus are well-documented for their ability to degrade a wide variety of organic acids, including those with complex structures. nih.gov

Table 1: Postulated Microbial Degradation Steps for (2Z)-4-ethyl-2-octenoic acid

| Step | Transformation | Key Enzyme Class (Postulated) | Environment |

| 1 | Saturation of the C2-C3 double bond | Enoyl-CoA reductase | Aerobic/Anaerobic |

| 2 | Activation to CoA ester | Acyl-CoA synthetase | Aerobic |

| 3 | β-oxidation | Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase | Aerobic |

| 4 | Fermentation | Various hydrolases and lyases | Anaerobic |

Photodegradation Pathways

Photodegradation, or the breakdown of molecules by light, represents a significant abiotic degradation pathway, particularly in the atmosphere and surface waters.

Detailed Research Findings:

Direct Photolysis: The double bond in (2Z)-4-ethyl-2-octenoic acid can absorb ultraviolet (UV) radiation, leading to direct photolysis. This process can result in isomerization from the (Z)- to the (E)-isomer or cleavage of the molecule. Studies on the photolysis of other unsaturated carboxylic acids have demonstrated that direct photolysis can be a significant degradation route in sunlit surface waters. nih.gov

Indirect Photolysis: In natural waters, indirect photolysis is often the more dominant pathway. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen, and organic peroxyl radicals. These highly reactive species can readily attack the double bond and the aliphatic chain of the molecule, leading to its rapid degradation. The rate of indirect photolysis is dependent on the concentration of photosensitizers like dissolved organic matter and nitrate (B79036) ions in the water. Research on the photocatalytic degradation of similar organic acids has shown that the presence of photocatalysts like titanium dioxide (TiO2) can significantly enhance the degradation rate. frontiersin.orgnih.gov

Table 2: Potential Photodegradation Products of (2Z)-4-ethyl-2-octenoic acid

| Reactive Species | Potential Transformation Product(s) |

| Hydroxyl Radical (•OH) | Hydroxylated derivatives, cleavage products (e.g., smaller carboxylic acids, aldehydes) |

| Singlet Oxygen | Peroxides, hydroperoxides |

| UV Radiation (Direct) | (2E)-4-ethyl-2-octenoic acid (isomerization), fragmentation products |

Bioaccumulation Potential in Non-Human Food Chains

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is a key factor in assessing its environmental risk.

Detailed Research Findings:

Log Kow and BCF: The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate. While an experimentally determined Log Kow for (2Z)-4-ethyl-2-octenoic acid is not readily available in the searched literature, its structure as a medium-chain fatty acid suggests a moderate lipophilicity. However, for surfactants and similar molecules, the relationship between Log Kow and the bioconcentration factor (BCF) can be complex. cefas.co.uk

Metabolic Transformation: The extent of bioaccumulation is also heavily influenced by an organism's ability to metabolize the compound. As discussed in the microbial degradation section, many organisms possess the enzymatic machinery to break down fatty acids. This metabolic transformation can significantly reduce the bioaccumulation potential of (2Z)-4-ethyl-2-octenoic acid.

Trophic Transfer: While the compound may be taken up by organisms at the base of the food web, its potential for biomagnification (increasing concentration at higher trophic levels) is likely to be low due to metabolic processes.

Table 3: Factors Influencing the Bioaccumulation of (2Z)-4-ethyl-2-octenoic acid

| Factor | Influence on Bioaccumulation Potential | Rationale |

| Molecular Structure | Moderate | As a medium-chain fatty acid, it possesses some lipophilicity. |

| Metabolism | Lowers Potential | Organisms can metabolize the compound, reducing its persistence in tissues. |

| Environmental Compartment | Varies | Bioavailability will differ in soil, water, and sediment. |

Environmental Transport and Distribution Modeling

Predictive models are essential tools for understanding how a chemical will move and be distributed throughout the environment. nih.govadrm.comannualreviews.org

Detailed Research Findings:

Fugacity Models: Fugacity-based models are commonly used to predict the environmental distribution of organic chemicals. These models estimate the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, biota) based on its physicochemical properties such as vapor pressure, water solubility, and octanol-water partition coefficient.

Predicted Distribution: Based on its likely properties as an unsaturated carboxylic acid, (2Z)-4-ethyl-2-octenoic acid is expected to have low volatility, limiting its transport in the atmosphere. Its moderate water solubility and lipophilicity suggest that it will primarily partition to soil and sediment in the environment. In aquatic systems, it will be found in both the water column and associated with particulate matter.

Influence of Environmental Conditions: The transport and distribution will be influenced by factors such as soil type (organic carbon content), water flow rates, and temperature. For instance, higher organic carbon content in soil will lead to greater adsorption of the compound, reducing its mobility.

Table 4: Predicted Environmental Distribution of (2Z)-4-ethyl-2-octenoic acid

| Environmental Compartment | Predicted Relative Abundance | Key Influencing Factors |

| Air | Low | Low vapor pressure |

| Water | Moderate | Moderate water solubility |

| Soil/Sediment | High | Adsorption to organic matter |

| Biota | Low to Moderate | Uptake and metabolism |

Potential Applications in Industrial and Agricultural Chemistry Non Medical

Role as an Agrochemical (e.g., Bioinsecticide, Pest Attractant)

While direct and extensive research on the specific agrochemical applications of (2Z)-4-ethyl-2-octenoic acid is still emerging, the broader class of unsaturated carboxylic acids and fatty acids has demonstrated significant potential in pest management. Carboxylic acids are known to play a role in plant defense mechanisms against pathogens and pests. nih.govnih.gov

Research into related compounds offers insights into the potential bioactivity of (2Z)-4-ethyl-2-octenoic acid. For instance, studies have shown that various fatty acids and their derivatives possess insecticidal and fungicidal properties. researchgate.netnih.govnih.gov The antifungal activity of 2-alkenoic acids has been documented against a range of fungi, with their efficacy influenced by chain length and the pH of the medium. nih.gov Furthermore, branched-chain fatty acids are integral to the biosynthesis of certain insecticidal compounds in some fungi. nih.gov The structural similarities of (2Z)-4-ethyl-2-octenoic acid to these bioactive molecules suggest its potential as a bioinsecticide.

The role of volatile organic compounds in attracting or repelling insect pests is a cornerstone of modern integrated pest management. The specific scent profile of (2Z)-4-ethyl-2-octenoic acid could potentially be harnessed as a pest attractant for trapping and monitoring, or as a repellent. However, specific studies to confirm its efficacy in these roles are not yet widely published.

| Potential Agrochemical Roles of Related Compounds | Observed Effects | Relevant Research Focus |

| Unsaturated Fatty Acids | Insecticidal, feeding deterrent | Activity against various insect larvae nih.gov |

| 2-Alkenoic Acids | Antifungal activity | Efficacy against fungi like Aspergillus niger and Trichoderma viride nih.gov |

| Carboxylic Acids | Induction of plant defense mechanisms | Role in protecting plants against phytopathogens nih.gov |

Use as a Chemical Building Block for Specialty Polymers or Materials

The presence of both a carboxylic acid group and a double bond makes (2Z)-4-ethyl-2-octenoic acid a promising monomer for the synthesis of specialty polymers. The carboxylic acid can be converted into a variety of functional groups, while the double bond can participate in polymerization reactions. This dual functionality allows for the creation of polymers with tailored properties.

The field of polymer science has seen a growing interest in the use of functionalized and chiral monomers to create advanced materials. google.comacs.orgcmu.edukpi.uanyu.eduresearchgate.net The chirality at the fourth carbon of (2Z)-4-ethyl-2-octenoic acid could be exploited to produce optically active polymers with specific properties, potentially for use as chiral stationary phases in chromatography or in other applications where stereochemistry is crucial.

While specific patents detailing the polymerization of (2Z)-4-ethyl-2-octenoic acid are not prevalent, the general principles of polymerizing unsaturated carboxylic acids are well-established. Such polymers could find use in coatings, adhesives, and other specialty material applications where the branched alkyl chain could impart desirable properties such as hydrophobicity and controlled solubility.

Applications in Flavor and Fragrance Chemistry (as a component or precursor)

The flavor and fragrance industry relies heavily on a diverse palette of molecules to create specific sensory experiences. Carboxylic acids and their esters are fundamental components in many flavor and fragrance formulations. dropofodor.comhebmu.edu.cn While concentrated carboxylic acids can have strong, sometimes unpleasant odors, at lower concentrations they can contribute fruity, cheesy, or other complex notes. dropofodor.com

Capric acid (a C10 saturated carboxylic acid) and other C10 derivatives are utilized as flavor enhancers and in the production of esters with sweet and fruity aromas. genoaint.comoilcocos.com The unsaturation and branched structure of (2Z)-4-ethyl-2-octenoic acid would likely result in a unique and complex odor profile, potentially with fatty, waxy, or fruity notes. Its (2Z)-configuration is also expected to influence its sensory properties.

This compound can be used directly as a fragrance ingredient or serve as a precursor for the synthesis of various esters, which are often key components in fruit and floral scents. hebmu.edu.cneuropa.eu The related saturated compound, 4-ethyloctanoic acid, is noted for its powerful goaty odor and is used in meat, butter, and tobacco flavors.

| Compound | CAS Number | Reported Flavor/Fragrance Characteristics |

| (2Z)-4-ethyl-2-octenoic acid | 60308-75-0 | Listed as a flavor and fragrance agent. rudn.ru |

| 4-ethyloctanoic acid | 16493-80-4 | Powerful goaty odor; used in meat, fat, mutton, tobacco, and butter flavors. |

| Capric acid (Decanoic acid) | 334-48-5 | Used as a food additive and flavor enhancer; precursor to fruity esters. genoaint.com |

Advanced Chemical Intermediate in Fine Chemical Synthesis

The reactivity of its functional groups makes (2Z)-4-ethyl-2-octenoic acid a valuable intermediate in fine chemical synthesis. The carboxylic acid moiety can undergo a wide range of transformations, including esterification, amidation, and reduction to an alcohol. The carbon-carbon double bond can be subjected to addition reactions, oxidation, or metathesis, allowing for further molecular elaboration. organic-chemistry.orgorganic-chemistry.orgausetute.com.auchemlab-inc.comyoutube.comyoutube.com

Unsaturated carboxylic acids are important starting materials for the synthesis of various heterocyclic compounds. rudn.ruyoutube.comdocumentsdelivered.com For example, α,β-unsaturated acids can react with urea (B33335) to form derivatives of barbituric acid. youtube.com The specific stereochemistry of (2Z)-4-ethyl-2-octenoic acid makes it a particularly interesting substrate for stereoselective reactions, enabling the synthesis of complex chiral molecules. researchgate.netresearchgate.net This is of significant interest in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry.

The combination of a chiral center and two reactive functional groups provides a versatile platform for the construction of a wide array of complex organic molecules.

Future Directions and Emerging Research Areas

Integration with Systems Biology for Comprehensive Understanding

To achieve a holistic view of how (2Z)-4-ethyl-2-octenoic acid functions within a biological system, researchers are turning to systems biology. This approach integrates various "omics" data to build comprehensive models of cellular and organismal processes.

Lipidomics, the large-scale study of lipids, is central to this effort. By analyzing the complete lipid profile of a cell or tissue, scientists can observe how the presence or absence of (2Z)-4-ethyl-2-octenoic acid affects the broader lipid landscape. nih.gov For instance, studies comparing diets with different fatty acid compositions have shown wide-ranging effects on both circulating and muscle lipids, highlighting the interconnectedness of lipid metabolism. nih.gov Future research will aim to pinpoint how (2Z)-4-ethyl-2-octenoic acid influences the abundance of other lipids, such as ceramides (B1148491) or acylcarnitines, which are known to be involved in metabolic signaling. nih.gov

Furthermore, integrating lipidomic data with genomics, transcriptomics, and proteomics will provide a multi-layered understanding. This could reveal, for example, which genes are activated or suppressed in the presence of (2Z)-4-ethyl-2-octenoic acid, which proteins it interacts with, and how it fits into larger metabolic networks. nih.gov Such an integrated approach is crucial for deciphering the subtle yet significant roles that specific fatty acid isomers play in health and disease. nih.govresearchgate.net

Development of Advanced Analytical Platforms

The unique structure of (2Z)-4-ethyl-2-octenoic acid—with its ethyl branch and specific cis (Z) double bond configuration—presents a significant analytical challenge. researchgate.net Distinguishing it from its isomers, such as the (2E) version or isomers with different branch positions, requires highly sophisticated analytical techniques. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) remains a foundational technique, but standard methods can struggle with co-eluting isomers. acs.orgnih.gov Advanced GC-MS methods, using highly polar capillary columns and optimized temperature programs, have shown improved separation of cis/trans fatty acid isomers. researchgate.net Chemical ionization techniques coupled with tandem mass spectrometry (MS/MS) can further help to unambiguously identify branch positions without requiring rare purified standards. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of operating at lower temperatures, preserving heat-sensitive molecules. aocs.org Modern LC-MS/MS workflows, sometimes involving chemical derivatization techniques like epoxidation, can pinpoint double bond locations and provide detailed structural information. nih.govnih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a particularly promising frontier. nih.gov This technique separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. nih.govnih.gov By combining LC, IMS, and MS, researchers can achieve three-dimensional separation, significantly enhancing the ability to resolve complex isomeric mixtures and gain deeper insights into their distinct biological roles. nih.govresearchgate.netrsc.org

Below is a comparative table of these core analytical platforms:

Interactive Data Table: Comparison of Analytical Platforms for Fatty Acid Isomer Analysis| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) |

|---|---|---|---|

| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by mass-based detection. | Separation based on ion size and shape, coupled with mass detection. nih.gov |

| Strengths | High resolution for volatile compounds; extensive libraries for identification. nih.gov | Suitable for non-volatile and thermally sensitive molecules; versatile. aocs.orgnih.gov | Excellent for separating isomers with the same mass but different structures. nih.govnih.gov |

| Challenges | Requires derivatization for non-volatile fatty acids; potential for thermal degradation. nih.gov | Can be less effective at separating certain positional and geometric isomers. nih.gov | Newer technology; data analysis can be complex. nih.gov |

| Application for (2Z)-4-ethyl-2-octenoic acid | Quantification and identification, though may co-elute with similar isomers. acs.orgresearchgate.net | Analysis of the underivatized acid and its complex lipid forms. nih.gov | High-confidence separation from its (E)-isomer and other structural variants. nih.govacs.org |

Sustainable Production and Bioprocessing Methodologies

As interest in specialty fatty acids like (2Z)-4-ethyl-2-octenoic acid grows, so does the need for sustainable and efficient production methods. Chemical synthesis can be complex and costly, prompting a shift towards biological systems.

Metabolic engineering of microorganisms such as Escherichia coli or yeast offers a promising avenue. nih.gov By introducing and optimizing specific genetic pathways, scientists can program these microbes to produce desired fatty acids from simple feedstocks like glucose. nih.gov For branched-chain fatty acids, this involves engineering pathways that utilize branched-chain amino acid precursors (like valine, leucine, and isoleucine) or their corresponding α-keto acids. nih.gov The synthesis of an ethyl-branched fatty acid would likely require harnessing enzymes that can incorporate ethylmalonyl-CoA into the fatty acid chain, a process that is normally limited in many organisms. nih.gov Recent studies have shown that inactivating certain enzymes, like ECHDC1, can lead to the accumulation of ethyl-branched fatty acids in cells. nih.govnih.gov

Enzymatic synthesis provides another bioprocessing route. Using specific enzymes, such as lipases, in controlled bioreactors can produce specialty fats and esters. nih.govgoogle.com This method allows for high specificity under mild reaction conditions. Future research could focus on discovering or engineering enzymes that can specifically synthesize or modify fatty acids to create the (2Z)-4-ethyl-2-octenoic acid structure.

The development of these bioprocessing technologies aims to create cost-effective and environmentally friendly alternatives to conventional chemical manufacturing, making unique fatty acids more accessible for research and potential applications. usda.gov

Exploration of Uncharted Biological Roles in Diverse Organisms

While the precise functions of (2Z)-4-ethyl-2-octenoic acid are still largely unknown, the roles of other branched-chain fatty acids (BCFAs) in nature provide intriguing clues for future investigation.

In bacteria , BCFAs are crucial components of cell membranes, where they help maintain fluidity and adapt to environmental stresses like changes in temperature or pH. lipotype.comnih.gov It is plausible that (2Z)-4-ethyl-2-octenoic acid could serve a similar structural function in certain microbial species.

In mammals , BCFAs are found in various tissues, including the skin and meibomian glands, where they contribute to the composition of lipids essential for preventing dry eye. nih.gov The presence of ethyl-branched fatty acids is typically very low, suggesting that their formation is tightly regulated. nih.govnih.gov Exploring whether (2Z)-4-ethyl-2-octenoic acid is present in specific tissues under certain physiological or pathological conditions could reveal novel biological roles.

Furthermore, some short- and branched-chain fatty acids act as signaling molecules . They can influence cellular processes, act as precursors for aroma compounds, or even function as pheromones in insects. lipotype.comwikipedia.org The unique ethyl branch and cis double bond of (2Z)-4-ethyl-2-octenoic acid could confer specific binding properties to cellular receptors or enzymes, mediating currently uncharted biological activities. Future research will likely focus on screening this compound for effects on various cellular pathways in a wide range of organisms, from bacteria to mammals, to uncover its unique place in the biological world.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-octenoic acid, 4-ethyl-, (2Z)-?

- Synthesis : Use gamma irradiation (6 Gy) for mutagenesis in plant-based systems, followed by GC-MS analysis to isolate fatty acid derivatives like 2-octenoic acid .

- Structural Characterization : Employ ¹H-NMR, ¹³C NMR, and HR-TOF MS for unambiguous identification of stereochemistry and functional groups. X-ray crystallography (e.g., SHELX programs) can resolve hydrogen bonding and planar geometry in derivatives .

- Data Sources : Cross-validate CAS Registry Numbers (e.g., 60308-75-0 for the (2Z) isomer) using NIST Standard Reference Database 69 .

Q. How can researchers assess the cytotoxicity of 2-octenoic acid, 4-ethyl-, (2Z)- in cancer cell lines?

- Method : Conduct MTT assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) using serial dilutions (e.g., IC₅₀ ≈ 2.66 μg/mL) .

- Controls : Include untreated cells and reference compounds (e.g., doxorubicin) to benchmark activity.

- Analysis : Quantify cell viability via spectrophotometry and validate dose-response curves statistically (e.g., ANOVA).

Q. What in vitro assays are suitable for evaluating genotoxicity of this compound?

- Micronucleus Test : Use human peripheral blood lymphocytes with/without metabolic activation (S9 fraction). Dose ranges up to 692 µg/mL (3-hour exposure) .

- Endpoint Metrics : Quantify % micronucleated binucleated cells (MNBN) and compare against historical controls (95% quantile thresholds) .

- Confounding Factors : Monitor cytotoxicity (e.g., >40% reduction in cell viability invalidates results) .

Advanced Research Questions

Q. How can contradictory in vitro vs. in vivo genotoxicity data be resolved for 2-octenoic acid derivatives?

- Case Study : The (2E) isomer showed in vitro micronucleus induction (564–692 µg/mL) but was negative in 3D skin models (EpiDerm™) and in vivo mouse assays .

- Resolution Strategies :

- Metabolic Differences : Test S9 metabolic activation profiles to identify species-specific detoxification pathways.

- Tissue-Specific Effects : Use reconstructed skin models (RSMN assays) to evaluate dermal absorption limitations .

- Sex-Disaggregated Analysis : In vivo COMET assays revealed female-specific DNA damage (1000 mg/kg), highlighting hormonal or metabolic influences .

Q. What advanced techniques elucidate the ecological role of 2-octenoic acid, 4-ethyl-, (2Z)- in insect behavior?

- Pheromone Analysis : Quantify glandular secretions (e.g., in Leucophaea cockroaches) via SPME-GC-MS. Dominant males emit higher pheromone levels, with (E)-2-octenoic acid influencing social hierarchy .

- Behavioral Assays : Apply synthetic pheromone components to subordinate males and observe status inversion (e.g., aggression or mating success metrics) .

Q. How can metabolic phenotyping identify 2-octenoic acid as a biomarker in disease monitoring?

- Clinical Study Design : Use RRLC-MS metabolomics on plasma from ovarian cancer patients. Track metabolites like 2-octenoic acid pre-/post-surgery and during relapse .

- Key Findings :

- Post-surgery correction of 2-octenoic acid levels correlates with reduced oxidative stress.

- Recurrence restores dysregulated lipid metabolism, validated via ROC curve analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.